Uniconazole

Vue d'ensemble

Description

L’Uniconazole est un composé chimique triazole principalement utilisé comme inhibiteur de croissance des plantes. Il est efficace sur un large éventail de plantes et fonctionne en inhibant la production de gibbérellines, qui sont des hormones végétales qui favorisent la croissance. Cette inhibition entraîne des plantes plus compactes et plus robustes avec une teneur en chlorophylle accrue, ce qui donne des feuilles plus foncées .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’Uniconazole peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du cyanure de 4-chlorobenzyl avec le 1,2,4-triazole en conditions basiques pour former le composé intermédiaire. Ce composé intermédiaire est ensuite soumis à une réaction de Grignard avec le chlorure d’isobutylmagnésium, suivi d’une hydrolyse pour donner de l’this compound .

Méthodes de production industrielle : Dans les milieux industriels, l’this compound est produit en utilisant des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement obtenu sous la forme d’une poudre blanche à brun clair avec un point de fusion de 152,1–155,0 °C .

Analyse Des Réactions Chimiques

Types de réactions : L’Uniconazole subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former les oxydes correspondants.

Réduction : Il peut être réduit dans des conditions spécifiques pour donner des formes réduites.

Substitution : L’this compound peut participer à des réactions de substitution, en particulier avec les halogènes et d’autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des agents halogénants comme le chlore ou le brome sont souvent utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, qui peuvent avoir des activités biologiques et des applications différentes .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les effets des dérivés triazoles sur la croissance et le développement des plantes.

Biologie : L’this compound est utilisé dans la recherche pour comprendre son impact sur la régulation des hormones végétales et les réponses au stress.

Médecine : Bien qu’il soit principalement utilisé en agriculture, les effets de l’this compound sur les voies hormonales en font un sujet d’intérêt dans la recherche médicale pour des applications thérapeutiques potentielles.

Industrie : L’this compound est largement utilisé dans l’industrie agricole pour contrôler la croissance des plantes, améliorer le rendement des cultures et renforcer la tolérance au stress des plantes .

Applications De Recherche Scientifique

Uniconazole is a triazole plant growth retardant known for its high efficiency, low toxicity, and low residue, which can improve crop yield and quality . It has been shown to improve the resistance of crops to abiotic stresses, such as high temperature, low temperature, flooding, drought, and salinity stress .

Scientific Research Applications

Enhancing Stress Tolerance in Plants: this compound is used to improve plant tolerance to various environmental stresses .

- Salt Stress: Salt stress can severely inhibit plant growth and development, but this compound can significantly increase plant stress tolerance . Studies on rice seedlings showed that exogenous this compound alleviated the damage caused by salt stress, improving stem diameter, leaf area, shoot dry weight, and fresh weight .

- High Temperature Stress: Foliar application of this compound can improve the tolerance of crops like rapeseed to high temperatures .

- Low Temperature Stress: this compound pretreatment enhances plant tolerance to low temperatures by improving antioxidant enzyme activities and increasing non-enzymatic antioxidants .

- Drought Stress: this compound has enhanced drought tolerance in rice and wheat . In wheat, it increased leaf relative water content, reduced plant height, and counteracted the reduction in fresh weight and root length under drought stress . It also inhibited the excessive accumulation of reactive oxygen species and protected against membrane lipid peroxidation .

Improving Crop Yield and Quality: this compound is utilized to enhance crop yield and quality .

- Rice: Studies have shown that this compound can improve rice resistance to salt stress by modulating the morphological and physiological metabolism, ultimately affecting the yield .

- Maize: this compound can increase maize yield by altering ear shape, photosynthetic efficiency, and antioxidant levels under salt stress .

- Mung Beans: Spraying this compound on mung beans increased the activity of antioxidant enzymes and the net photosynthetic rate, enhancing cold tolerance and increasing yield .

Regulation of Physiological Metabolism: this compound plays a role in regulating various aspects of plant physiology .

- Photosynthesis: this compound can promote the expression levels of photosynthetic genes . In wheat, it increased chlorophyll and carotenoid contents .

- Antioxidant Activity: this compound enhances antioxidant enzyme activities, such as ascorbate peroxidase (APX) and peroxidase (POD) .

- Carbon Metabolism: this compound regulates the expression of genes associated with starch and sucrose metabolism, impacting carbon fixation in photosynthetic organisms .

Morphological and Physiological Effects: this compound impacts plant morphology and physiology under stress conditions .

- Plant Height and Stem Diameter: this compound can reduce plant height and increase stem diameter, which can help in reducing lodging rates and alleviating plant damage under stress .

- Root Development: this compound can promote root development, increasing root length, surface area, and volume .

Other Applications:

- Pesticide Chemistry: this compound, along with other gibberellic acid (GA) biosynthesis inhibitors, has been shown to inhibit many types of cytochrome P450s .

- Soil Respiration: Studies indicate that the use of this compound should not present a hazard to soil respiration .

- Labor Cost Reduction: this compound can be used in transplanted rapeseed to make it more cost-effective .

Mécanisme D'action

L’Uniconazole exerce ses effets en inhibant l’enzyme ent-kaurène oxydase, qui est impliquée dans la biosynthèse des gibbérellines. Cette inhibition entraîne une réduction des niveaux de gibbérelline, ce qui donne des plantes plus courtes et plus robustes. De plus, l’this compound affecte d’autres voies hormonales, notamment l’acide abscissique et la cytokinine, ce qui contribue encore à ses propriétés régulatrices de la croissance .

Composés similaires :

Paclobutrazol : Un autre inhibiteur de croissance des plantes à base de triazole avec des mécanismes d’action similaires.

Flurprimidol : Un régulateur de croissance des plantes qui inhibe également la biosynthèse des gibbérellines.

Daminozide : Un inhibiteur de croissance utilisé en horticulture pour contrôler la taille des plantes et améliorer la floraison

Unicité de l’this compound : L’this compound est unique en raison de sa grande puissance et de son activité à large spectre sur diverses espèces végétales. Il est particulièrement efficace pour améliorer la tolérance au stress et l’efficacité photosynthétique, ce qui en fait un outil précieux dans la recherche et les applications agricoles .

Comparaison Avec Des Composés Similaires

Paclobutrazol: Another triazole-based plant growth retardant with similar mechanisms of action.

Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis.

Daminozide: A growth retardant used in horticulture to control plant size and improve flowering

Uniqueness of Uniconazole: this compound is unique due to its high potency and broad-spectrum activity on various plant species. It is particularly effective in enhancing stress tolerance and improving photosynthetic efficiency, making it a valuable tool in both research and agricultural applications .

Activité Biologique

Uniconazole is a plant growth regulator belonging to the triazole family, primarily used to inhibit gibberellin biosynthesis, which in turn affects various physiological processes in plants. This article explores the biological activity of this compound, focusing on its effects on plant development, stress tolerance, and hormonal regulation.

This compound functions by inhibiting the enzyme ent-kaurene synthase, which is crucial in the gibberellin biosynthesis pathway. By blocking this enzyme, this compound effectively reduces gibberellin levels in plants, leading to various physiological changes such as reduced stem elongation and enhanced root development.

Key Effects:

- Stem Growth Regulation : this compound reduces internode elongation, promoting a more compact plant structure.

- Root Development : It enhances root growth and distribution, improving nutrient uptake and overall plant stability.

Effects on Plant Development

This compound has been shown to influence several aspects of plant development:

-

Somatic Embryogenesis : Research indicates that this compound enhances somatic embryo development in various plant species by modulating the levels of endogenous hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) during callus proliferation and differentiation stages .

Genotype EDR (%) Control EDR (%) this compound ZM24 0.25 80.12 J14 0.17 19.17 99668 0.00 9.19 - Flowering Induction : In durian cultivation, this compound has been reported to induce early flowering and improve fruit yield and quality .

- Stress Tolerance : this compound application has been linked to improved tolerance against abiotic stresses such as salinity and flooding. For instance, studies show that this compound-treated plants exhibit better survival rates and root fresh weight under flooding conditions .

Hormonal Regulation

This compound significantly alters the endogenous hormone levels in plants:

- Auxins : Studies have shown that this compound treatment leads to a decrease in IAA concentration during callus induction, which is crucial for regulating cell division and differentiation .

- Abscisic Acid : The ABA levels are also affected; this compound can enhance ABA levels during specific developmental stages, contributing to stress responses and somatic embryogenesis .

Study 1: Somatic Embryogenesis in Cotton

A study investigated the role of this compound in promoting somatic embryogenesis in cotton genotypes. The results indicated a significant increase in embryogenic callus formation under this compound treatment compared to controls, highlighting its potential as a tool for enhancing tissue culture efficiency.

Study 2: Stress Response in Rice

In rice plants subjected to salt stress, this compound treatment alleviated growth inhibition caused by salinity. The treated plants showed significant improvements in stem diameter, leaf area, and overall biomass compared to untreated controls .

Propriétés

IUPAC Name |

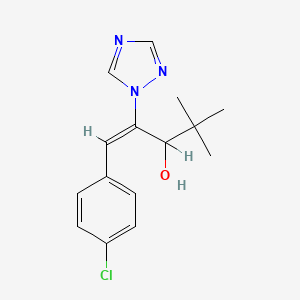

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVFADWVLCOPU-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032505 | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-22-1 | |

| Record name | Uniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uniconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does uniconazole exert its growth-regulating effects in plants?

A1: this compound acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , ] Gibberellins are plant hormones that play a crucial role in promoting stem elongation. By suppressing gibberellin production, this compound leads to shorter internodes, resulting in more compact plants. [, ]

Q2: What are the downstream effects of this compound treatment on plant physiology?

A2: this compound treatment has been shown to influence various physiological processes in plants, including:

- Increased chlorophyll content: this compound can enhance chlorophyll concentration in leaves, potentially leading to improved photosynthetic efficiency. [, , ]

- Modified root architecture: this compound application can promote lateral root development and increase root biomass, potentially enhancing nutrient and water uptake. [, ]

- Enhanced stress tolerance: Studies suggest that this compound can improve plant tolerance to abiotic stresses, such as drought and salinity, by modulating antioxidant enzyme activities and osmolyte accumulation. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H18ClN3O, and its molecular weight is 291.77 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers don't delve into detailed spectroscopic data, standard analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed for the characterization of this compound.

Q5: How does the effectiveness of this compound vary with different application methods?

A5: The efficacy of this compound is influenced by the application method. Research indicates that: * Foliar sprays: Generally effective for height control, but efficacy can be influenced by spray volume and coverage. [, ] * Soil drenches: Can provide longer-lasting growth control compared to foliar sprays. [, ] * Substrate incorporation: Controlled-release formulations incorporated into the growing medium can provide consistent growth regulation over time. [, ]

Q6: Does this compound exhibit any catalytic properties in biological systems?

A6: this compound is not known to possess catalytic properties in biological systems. Its primary mode of action is the inhibition of a specific enzyme involved in gibberellin biosynthesis, rather than catalyzing a chemical reaction.

Q7: Have computational methods been used to study this compound and its interactions?

A7: The provided research primarily focuses on experimental investigations. While not explicitly discussed, computational chemistry techniques like molecular docking and QSAR modeling could be valuable tools to further investigate the interaction of this compound with its target enzyme and explore structure-activity relationships.

Q8: How do structural modifications of this compound affect its biological activity?

A8: While specific SAR studies are not presented in the provided research, it is generally understood that alterations to the triazole ring or the side chain of this compound can significantly influence its activity and selectivity.

Q9: What are the key considerations for formulating this compound for different applications?

A9: this compound formulations need to consider factors like stability, solubility, and release kinetics. Different formulations, such as emulsifiable concentrates, wettable powders, and controlled-release granules, are available to suit specific application methods and requirements. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.